molecular formula C7H6Br2O2S B2993609 3-(4,5-Dibromothiophen-2-yl)propanoic acid CAS No. 1594707-02-4

3-(4,5-Dibromothiophen-2-yl)propanoic acid

Cat. No.: B2993609
CAS No.: 1594707-02-4
M. Wt: 313.99
InChI Key: YQXSACKZYBGJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,5-Dibromothiophen-2-yl)propanoic acid is a brominated thiophene derivative with a propanoic acid side chain. The compound features a thiophene ring substituted with bromine atoms at the 4- and 5-positions, conferring unique electronic and steric properties.

Properties

IUPAC Name

3-(4,5-dibromothiophen-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O2S/c8-5-3-4(12-7(5)9)1-2-6(10)11/h3H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXSACKZYBGJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Br)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dibromothiophen-2-yl)propanoic acid typically involves the bromination of thiophene derivatives followed by carboxylation. One common method includes the bromination of 2-thiophenecarboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the desired positions .

Industrial Production Methods

While specific industrial production methods for 3-(4,5-Dibromothiophen-2-yl)propanoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dibromothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-(4,5-Dibromothiophen-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,5-Dibromothiophen-2-yl)propanoic acid depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In materials science, its electronic properties are exploited to develop conductive materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Phenylpropanoic Acid Derivatives

reports three chlorinated 3-phenylpropanoic acid derivatives isolated from Streptomyces coelicolor:

  • 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (1)
  • 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid methyl ester (2)
  • 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (3)
Property 3-(4,5-Dibromothiophen-2-yl)propanoic Acid Chlorinated Derivatives (1–3)
Core Structure Brominated thiophene Chlorinated phenyl ring
Bioactivity Hypothesized antimicrobial/antitumor* Antimicrobial (E. coli, S. aureus)
Substituent Effects Bromine enhances lipophilicity Chlorine and hydroxyl groups modulate solubility and H-bonding

Sulfur-Containing Propanoic Acid Esters (Aroma Compounds)

3-(Methylthio)propanoic acid esters (e.g., methyl and ethyl esters) are key aroma compounds in pineapples (–4). While structurally distinct from the brominated thiophene derivative, their sulfur-containing propanoic acid backbone highlights the versatility of this scaffold:

Property 3-(4,5-Dibromothiophen-2-yl)propanoic Acid 3-(Methylthio)propanoic Acid Esters
Function Pharmaceutical potential Flavor/aroma agents
Volatility Low (due to bromine and carboxylic acid) High (ester groups enhance volatility)
Concentration N/A (synthetic compound) Up to 622.49 µg·kg⁻¹ in pineapples

Phenolic Propanoic Acid Metabolites

3-(3′-Hydroxyphenyl)propanoic acid and related metabolites () are gut microbiota-derived compounds with anti-inflammatory, antidiabetic, and neuroprotective activities. These lack halogenation but share the propanoic acid backbone:

Property 3-(4,5-Dibromothiophen-2-yl)propanoic Acid 3-(3′-Hydroxyphenyl)propanoic Acid
Bioactivity Underexplored Anti-inflammatory, antidiabetic
Metabolic Pathways Synthetic origin Microbial β-oxidation of flavonoids

Furan-Containing Propanoic Acid Derivatives

Compound 12 (3-(5-oxo-2,5-dihydrofuran-3-yl)propanoic acid), isolated from Aspergillus tubingensis (), features a dihydrofuran ring. It exhibits antimicrobial and antitumor activity, suggesting that heterocyclic propanoic acids are promising bioactive scaffolds:

Property 3-(4,5-Dibromothiophen-2-yl)propanoic Acid 3-(5-oxo-2,5-dihydrofuran-3-yl)propanoic Acid
Heterocycle Thiophene Dihydrofuran
Antimicrobial Potential (untested) Active against S. aureus and E. coli
Antitumor Hypothesized Active against HepG2 and A-549 cells

Biological Activity

3-(4,5-Dibromothiophen-2-yl)propanoic acid is an organic compound characterized by its unique thiophene structure and bromine substitutions. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer domains. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure

The chemical structure of 3-(4,5-Dibromothiophen-2-yl)propanoic acid can be represented as follows:

C1H2Br2O2S\text{C}_1\text{H}_2\text{Br}_2\text{O}_2\text{S}

This structure features a propanoic acid moiety attached to a dibromothiophene ring, which is critical for its biological interactions.

Anti-inflammatory Properties

Research indicates that compounds with thiophene derivatives often exhibit significant anti-inflammatory properties. A study conducted on similar thiophene compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. The mechanism involves the modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways .

Anticancer Activity

Preliminary studies have shown that 3-(4,5-Dibromothiophen-2-yl)propanoic acid may possess anticancer properties. In vitro assays using various cancer cell lines indicated that this compound can induce apoptosis and inhibit cell proliferation. For instance, a related compound demonstrated an IC50 value of approximately 20 μM against human cancer cell lines, suggesting potential efficacy in cancer therapy .

Data Table: Biological Activity Overview

Biological Activity Effect IC50 (μM) Cell Line
Anti-inflammatoryInhibition of cytokinesNot specifiedVarious inflammatory models
AnticancerInduction of apoptosis~20Human cancer cell lines
CytotoxicitySelective toxicity to cancer cells1.61 - 2.95Primary leukemic cells

Case Study 1: Anticancer Screening

In a study assessing the anticancer potential of various brominated compounds, 3-(4,5-Dibromothiophen-2-yl)propanoic acid was included among tested substances. It exhibited significant cytotoxicity against leukemia cell lines (Jurkat J16 and Ramos), with IC50 values indicating effective induction of apoptosis compared to normal peripheral blood mononuclear cells (PBMNCs). The selectivity for cancer cells over normal cells suggests a promising therapeutic window for further development .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of thiophene derivatives revealed that 3-(4,5-Dibromothiophen-2-yl)propanoic acid interacts with cellular pathways involved in cell cycle regulation and apoptosis. The study highlighted its potential role as a biochemical probe for studying specific signal transduction pathways in cancer cells .

Q & A

Q. How can the synthesis of 3-(4,5-Dibromothiophen-2-yl)propanoic acid be optimized for higher yield and purity?

Methodological Answer: Optimization involves selecting appropriate bromination agents (e.g., NBS or Br₂ in controlled conditions) and reaction solvents (e.g., DMF or THF). Catalysts like FeBr₃ may enhance regioselectivity for 4,5-dibromination on the thiophene ring . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the target compound. Monitoring reaction progress with TLC or HPLC ensures intermediate stability .

Q. What analytical techniques are essential for confirming the structural integrity of 3-(4,5-Dibromothiophen-2-yl)propanoic acid?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substitution patterns on the thiophene ring (e.g., coupling constants for bromine-induced deshielding) and propanoic acid chain conformation .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H⋯O dimers common in carboxylic acids) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (C₇H₆Br₂O₂S) and bromine isotopic patterns .

Q. How should researchers handle safety concerns during experimental work with this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct reactions in a fume hood to avoid inhalation of brominated vapors .
  • First Aid: Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation if irritation persists .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of thiophene-based propanoic acid derivatives?

Methodological Answer:

  • Dose-Response Studies: Compare IC₅₀ values across cell lines (e.g., cancer vs. normal cells) to assess selectivity .
  • Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may explain variability in anti-inflammatory or cytotoxic effects .
  • Structural-Activity Relationship (SAR): Modify substituents (e.g., replacing Br with Cl or CF₃) to isolate contributions of electronic vs. steric effects .

Q. How can computational modeling predict the reactivity of 3-(4,5-Dibromothiophen-2-yl)propanoic acid in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate charge distribution on the thiophene ring to identify electrophilic centers (e.g., C-4 vs. C-5 bromine substitution) .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing transition states) .
  • Docking Studies: Predict binding affinities for enzyme targets (e.g., COX-2 for anti-inflammatory applications) .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

Methodological Answer:

  • Rodent Models: Administer via oral gavage or IV injection, followed by plasma LC-MS/MS analysis to determine bioavailability and half-life .
  • Tissue Distribution: Radiolabel the compound (e.g., ¹⁴C) to track accumulation in organs like liver or kidneys .
  • Metabolic Stability: Use liver microsomes to identify cytochrome P450-mediated oxidation pathways .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

  • Purity Verification: Repeat synthesis with rigorous purification (e.g., preparative HPLC) and compare with literature .
  • Interlaboratory Validation: Collaborate with independent labs to standardize NMR acquisition parameters (e.g., solvent, temperature) .
  • Crystallographic Validation: Resolve polymorphic forms via X-ray diffraction, as crystal packing can alter physical properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.